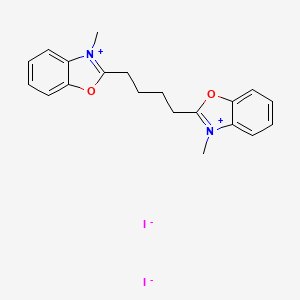
2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide is a chemical compound with a complex structure, consisting of two 3-methyl-1,3-benzoxazol-3-ium units connected by a butane-1,4-diyl linker
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process involving the reaction of 3-methyl-1,3-benzoxazolium iodide with 1,4-butanediol. The reaction typically requires heating under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization, to obtain the final product in its pure form.
化学反应分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodide-substituted derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: In biological research, 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide can be used as a fluorescent probe for imaging and studying cellular processes. Its ability to bind to specific biomolecules makes it a valuable tool in biochemistry.
Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets can be exploited to create new therapeutic agents for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as conductive polymers and coatings. Its unique properties make it suitable for applications requiring high stability and performance.
作用机制
The mechanism by which 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
2,2'-(Butane-1,4-diyl)bis(1H-benzimidazole-2,1-diyl)diacetic acid
2,2'-(Butane-1,4-diyl)bis(5-carboxy-1H-imidazole-4-carboxylato)-cadmium (II) monohydrate
Uniqueness: 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide stands out due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential use in different fields highlight its versatility and importance.
属性
CAS 编号 |
654638-56-9 |
|---|---|
分子式 |
C20H22I2N2O2 |
分子量 |
576.2 g/mol |
IUPAC 名称 |
3-methyl-2-[4-(3-methyl-1,3-benzoxazol-3-ium-2-yl)butyl]-1,3-benzoxazol-3-ium;diiodide |
InChI |
InChI=1S/C20H22N2O2.2HI/c1-21-15-9-3-5-11-17(15)23-19(21)13-7-8-14-20-22(2)16-10-4-6-12-18(16)24-20;;/h3-6,9-12H,7-8,13-14H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
HRQULYGTEXNPBL-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1=C(OC2=CC=CC=C21)CCCCC3=[N+](C4=CC=CC=C4O3)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)
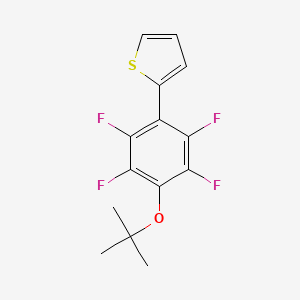
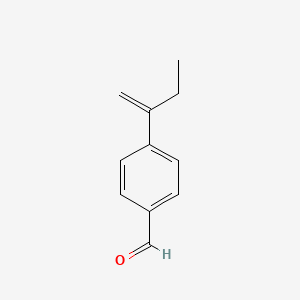
![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)

![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)
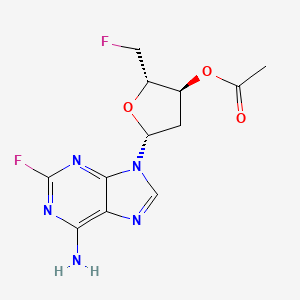
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
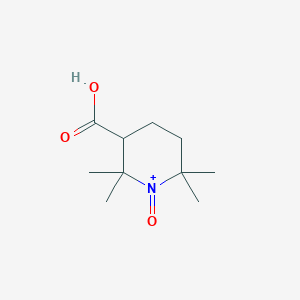
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
